2,2-Diphenyl-1,3-propanediol Exhibits >2‑Fold Anticonvulsant Potency Versus 2,2‑Diethyl‑1,3‑propanediol (DEP) in Electroshock Seizure Model
In a 1951 head‑to‑head study of 17 2,2‑disubstituted‑1,3‑propanediols, 2,2‑diphenyl‑1,3‑propanediol prevented electroshock seizures in mice with more than twice the potency of 2,2‑diethyl‑1,3‑propanediol (DEP) or mephenesin on a molar basis [1]. The study established that maximal anticonvulsant activity required a quaternary carbon bearing one or two phenyl substituents, directly linking the diphenyl motif to pharmacological superiority over dialkyl analogs.
| Evidence Dimension | Anticonvulsant potency (electroshock seizure prevention in mice) |
|---|---|
| Target Compound Data | >2× potency of DEP (exact ED₅₀ or protective dose not reported in abstract; effect described as 'more than twice as strong') |
| Comparator Or Baseline | 2,2‑Diethyl‑1,3‑propanediol (DEP); also compared to mephenesin (3‑o‑tolyl‑1,2‑propanediol) |
| Quantified Difference | >2‑fold greater anticonvulsant action for 2,2‑diphenyl‑1,3‑propanediol relative to DEP |
| Conditions | Electroshock seizure model in mice; molar‑basis comparison; Proceedings of the Society for Experimental Biology and Medicine, 1951 |
Why This Matters
For programs exploring 2,2‑disubstituted‑1,3‑propanediol scaffolds as anticonvulsant leads, the diphenyl analog provides a >2‑fold potency advantage over the classic dialkyl comparator, reducing the dose required to achieve seizure protection.
- [1] Berger, F. M. (1951). Anticonvulsant activity of 2,2‑disubstituted‑1,3‑propanediols in electroshock seizures. Proceedings of the Society for Experimental Biology and Medicine, 78(1), 277–279. PMID: 14891991. View Source
